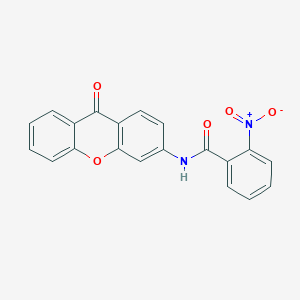
2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide” is a derivative of xanthone . Xanthones, particularly those with a unique 9H-xanthen-9-one scaffold, have a wide range of medical applications, including antioxidant and anti-inflammatory activities . Their core can accommodate a vast variety of substituents at different positions .
Synthesis Analysis
Xanthone derivatives have been synthesized using the principles of skeleton transition . In vitro cytotoxicity assays of human breast cancer (MCF-7), gastric cancer (MGC-803), and cervical cancer (Hela) cell lines showed that most of the compounds exhibited antitumor growth activity and also showed low toxicity to human normal cells L929 .Scientific Research Applications
Fluorescence and Photo-Physical Studies
2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide and its derivatives have been studied for their optical properties and photo-physical parameters. Fahmy et al. (2017) synthesized novel fluorescein derivative dyes and investigated their optical properties in different pH media and solvents. These compounds showed unique prototropic forms and were studied for their amplified spontaneous emission (ASE) efficiencies and photo-stability behavior (Fahmy et al., 2017).
Synthesis of Novel Derivatives
Research has been conducted on synthesizing novel derivatives of this compound. Fischer and Kvita (1985) prepared novel 3-substituted thioxanthone derivatives through aromatic nucleophilic substitution (Fischer & Kvita, 1985).
Reactive Oxygen Species Detection
Derivatives of this compound have been developed as fluorescence probes for detecting reactive oxygen species. Setsukinai et al. (2003) designed probes that can selectively detect highly reactive oxygen species, demonstrating their potential in various biological and chemical applications (Setsukinai et al., 2003).
Corrosion Inhibition
The compounds derived from this compound have been studied for their corrosion inhibition properties. Arrousse et al. (2021) investigated the synthesis of certain derivatives and their effectiveness in inhibiting the corrosion of mild steel in acidic media (Arrousse et al., 2021).
Crystal Structure Analysis
The crystal structure of related compounds has been explored. Saeed et al. (2008) synthesized and characterized 2-Nitro-N-(4-nitrophenyl)benzamide, determining its crystal structure using single-crystal X-ray diffraction data. This study provides insight into the structural aspects of similar compounds (Saeed et al., 2008).
Antitumor Agents
Certain derivatives have shown potential as antitumor agents. Yoshida et al. (2005) designed and synthesized derivatives exhibiting significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
Sensor Development for Cysteine Detection
The compound has been used in designing sensors for biochemical detection. Peng et al. (2020) developed a colorimetric sensor for cysteine, demonstrating its practical value in detecting cysteine in living tissues (Peng et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as n-(9-oxo-9h-xanthen-4-yl)benzenesulfonamides derivatives, have been synthesized as potential antiproliferative agents . These compounds have shown activity against a panel of tumor cell lines, including breast cancer cell lines .
Mode of Action
Xanthone derivatives, which share a similar core structure, have been reported to modulate various pro-inflammatory and anti-inflammatory cytokines . This suggests that 2-nitro-N-(9-oxo-9H-xanthen-3-yl)benzamide may interact with its targets to modulate inflammatory responses.
Biochemical Pathways
It is known that xanthone derivatives can modulate the nrf2 (nuclear factor erythroid-derived 2-like 2) pathway , which plays a crucial role in cellular response to oxidative stress and inflammation.
Result of Action
Similar compounds have shown antiproliferative activity against various tumor cell lines , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
2-nitro-N-(9-oxoxanthen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5/c23-19-14-6-2-4-8-17(14)27-18-11-12(9-10-15(18)19)21-20(24)13-5-1-3-7-16(13)22(25)26/h1-11H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTYCVTXJOCLGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
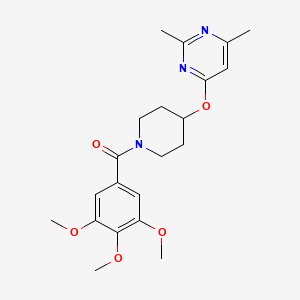
![N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2462251.png)
![1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile](/img/structure/B2462252.png)


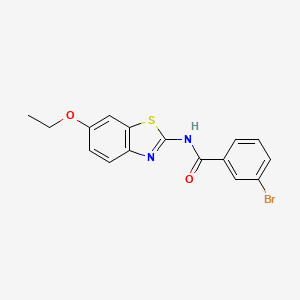
![{[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine](/img/structure/B2462258.png)
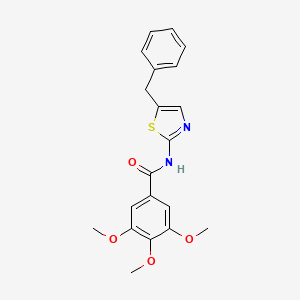
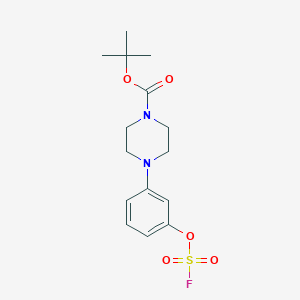
![1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione](/img/structure/B2462262.png)

![3-{[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzaldehyde](/img/structure/B2462264.png)
![1-Cyclopropylsulfonyl-4-[(4-methoxyphenyl)methyl]piperazine](/img/structure/B2462265.png)
![(3aS,6aS)-5-(prop-2-enoyl)-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrole-1,1-dione](/img/structure/B2462270.png)
